An In-depth Technical Guide to the Molecular Structure and Functional Groups of 3-Formylphenyl cyclohexanecarboxylate
An In-depth Technical Guide to the Molecular Structure and Functional Groups of 3-Formylphenyl cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3-Formylphenyl cyclohexanecarboxylate, a molecule of interest in organic synthesis and medicinal chemistry. The guide delves into its molecular architecture, the interplay of its constituent functional groups, and the resulting chemical and spectroscopic properties. A detailed, field-proven protocol for its synthesis and characterization is presented, grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.
Introduction
3-Formylphenyl cyclohexanecarboxylate is a bifunctional organic molecule that incorporates an aromatic aldehyde and a cyclohexanoate ester. This unique combination of functional groups suggests a versatile chemical reactivity profile, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The formyl group offers a reactive site for nucleophilic addition and condensation reactions, while the ester linkage can be susceptible to hydrolysis. The cyclohexyl moiety imparts lipophilicity, a key consideration in drug design. A thorough understanding of its structure and functional group characteristics is paramount for its effective utilization in research and development.
Molecular Structure and Functional Group Analysis
The molecular structure of 3-Formylphenyl cyclohexanecarboxylate consists of three primary components: a benzene ring, a formyl (aldehyde) group, and a cyclohexanecarboxylate ester group.
-
Aromatic Ring: The central scaffold of the "3-formylphenyl" portion is a benzene ring. This aromatic system provides rigidity and is subject to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.
-
Formyl Group (-CHO): Attached to the third position of the phenyl ring, the formyl group is a key reactive center. The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization provided by the benzene ring.[1][2][3][4] This resonance effect delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[5]
-
Cyclohexanecarboxylate Ester Group (-OOC-C₆H₁₁): This functional group is formed from the esterification of a phenol with cyclohexanecarboxylic acid. Esters are generally less reactive than aldehydes and ketones.[6] The ester linkage can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.[6] The bulky cyclohexyl group can sterically influence the reactivity of the ester.
The interplay of these functional groups dictates the overall chemical personality of the molecule. The electron-withdrawing nature of the formyl group can influence the reactivity of the aromatic ring and the ester.
Figure 1: Molecular Structure and Key Functional Groups.
Synthesis Protocol: Esterification of 3-Hydroxybenzaldehyde
A robust and widely applicable method for the synthesis of 3-Formylphenyl cyclohexanecarboxylate is the esterification of 3-hydroxybenzaldehyde with cyclohexanecarbonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds efficiently under mild basic conditions.[7] The use of an acyl chloride is generally more effective for the esterification of phenols compared to using the carboxylic acid directly, as phenols are less nucleophilic than alcohols.[8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Cyclohexanecarbonyl chloride | 98% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 1 M Hydrochloric acid | ACS Reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate | ACS Reagent | Fisher Scientific |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.21 mL, 15 mmol) dropwise. Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.[10]
-
Acylation: While maintaining the temperature at 0 °C, add a solution of cyclohexanecarbonyl chloride (1.62 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Workup: Upon completion, quench the reaction by adding 1 M HCl (20 mL). Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 3-Formylphenyl cyclohexanecarboxylate as a solid or oil.
Figure 2: Synthetic Workflow for 3-Formylphenyl cyclohexanecarboxylate.
Spectroscopic Characterization
The structural elucidation of 3-Formylphenyl cyclohexanecarboxylate can be unequivocally achieved through a combination of spectroscopic techniques. The expected data are inferred from established principles and databases for similar functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will prominently display the characteristic stretching frequencies of the carbonyl groups in the ester and aldehyde functionalities.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C=O (Ester) | 1750-1735 | Strong |
| C=O (Aromatic Aldehyde) | 1710-1685 | Strong |
| C-O (Ester) | 1300-1000 | Strong |
| C-H (Aldehyde) | 2850-2800 and 2750-2700 | Medium, two bands |
| C-H (sp² Aromatic) | 3100-3000 | Medium |
| C-H (sp³ Cyclohexyl) | 2950-2850 | Strong |
The ester C=O stretch appears at a higher frequency than the aldehyde C=O due to the electron-donating effect of the adjacent oxygen atom.[11][12][13] The conjugation of the aldehyde to the aromatic ring lowers its stretching frequency compared to a saturated aldehyde.[11][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide distinct signals for the different types of protons in the molecule.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet | 1H |
| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplet | 4H |
| Cyclohexyl (-CH- attached to O) | ~2.5 | Multiplet | 1H |
| Cyclohexyl (-CH₂) | 1.2 - 2.0 | Multiplet | 10H |
The aldehyde proton is highly deshielded and appears as a characteristic singlet in the downfield region.[14] The aromatic protons will exhibit a complex splitting pattern due to their meta-substitution. The protons on the cyclohexyl ring will appear in the aliphatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons and the aromatic and aliphatic carbons.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 200 |
| C=O (Ester) | 165 - 175 |
| Aromatic (Ar-C) | 120 - 155 |
| Cyclohexyl (-CH-) | 40 - 50 |
| Cyclohexyl (-CH₂) | 25 - 35 |
The carbonyl carbons of the aldehyde and ester are highly deshielded and appear at the downfield end of the spectrum.[15][16][17] The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-Formylphenyl cyclohexanecarboxylate (C₁₄H₁₆O₃, MW = 232.27 g/mol ). The fragmentation pattern will be indicative of the structure.
Expected Fragmentation Pathways:
-
Loss of the cyclohexyl group: Cleavage of the C-O bond of the ester can lead to a fragment corresponding to the 3-formylphenoxide radical cation.
-
Loss of the cyclohexanecarbonyl group: This would result in a fragment corresponding to the 3-formylphenol cation.
-
McLafferty Rearrangement: While less common for aromatic esters, a rearrangement involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen of the ester could occur, leading to the elimination of cyclohexene.[18][19]
-
Decarbonylation: The formyl group can lose a molecule of carbon monoxide (CO).
-
Formation of a tropylium ion: Fragmentation of the aromatic ring can lead to the stable C₇H₇⁺ ion.[20][21]
Chemical Reactivity and Potential Applications
The dual functionality of 3-Formylphenyl cyclohexanecarboxylate opens avenues for a variety of chemical transformations and potential applications.
-
Reactivity of the Formyl Group: The aldehyde moiety can participate in a wide range of reactions, including:
-
Oxidation: Conversion to a carboxylic acid.
-
Reduction: Formation of a primary alcohol.
-
Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanides.
-
Condensation Reactions: Wittig reaction, aldol condensation, and the formation of imines and oximes. The functionalization of benzaldehydes is a key strategy in the synthesis of complex organic molecules.[22][23][24]
-
-
Reactivity of the Ester Group: The ester linkage can be cleaved through:
-
Hydrolysis: Under acidic or basic conditions to yield 3-hydroxybenzaldehyde and cyclohexanecarboxylic acid.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.
-
Aminolysis: Reaction with amines to form amides.
-
-
Potential Applications:
-
Pharmaceutical Synthesis: The molecule can serve as a scaffold for the synthesis of more complex drug candidates. The aldehyde can be a handle for introducing further diversity.[25]
-
Fragrance and Flavor Industry: Benzaldehyde and its derivatives are widely used as flavoring and fragrance agents.[26] Cyclohexanecarboxylate esters also find applications in this industry.[27][28][29]
-
Polymer Chemistry: The molecule could be incorporated into polymer backbones or used as a monomer for the synthesis of specialty polymers.[30]
-
Materials Science: Aromatic esters are being investigated for their thermal properties as phase change materials.[31][32]
-
Conclusion
3-Formylphenyl cyclohexanecarboxylate is a molecule with a rich chemical profile owing to the presence of both an aromatic aldehyde and a cyclohexanoate ester. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a comprehensive analysis of its expected spectroscopic characteristics. The versatile reactivity of its functional groups makes it a promising intermediate for a wide range of applications in organic synthesis, medicinal chemistry, and materials science. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this valuable chemical entity in their scientific endeavors.
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